

Characterization and structural confirmation of 1-(4-Iodophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(4-Iodophenyl)propan-1-ol

CAS No.: 90609-48-6

Cat. No.: B3166019

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Characterization and Reactivity Profiling of 1-(4-Iodophenyl)propan-1-ol: A Comparative Guide

In the landscape of synthetic organic chemistry and drug development, the selection of the correct aryl halide building block is a critical parameter that dictates the efficiency of palladium-catalyzed cross-coupling reactions[1]. **1-(4-Iodophenyl)propan-1-ol** (CAS: 90609-48-6) is a highly versatile secondary alcohol featuring an iodine-substituted phenyl ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the structural characterization of this compound, objectively compare its reactivity against its bromo- and chloro-analogs, and provide a self-validating experimental protocol for its application in Suzuki-Miyaura cross-coupling[2].

Structural Confirmation and Analytical Signatures

Before utilizing **1-(4-Iodophenyl)propan-1-ol** in complex syntheses, its structural integrity must be validated. Relying solely on mass spectrometry is insufficient; researchers must understand the causality behind its spectroscopic behavior.

- **¹³C NMR (The Heavy Atom Effect):** The most critical self-validating marker for this compound is the chemical shift of the carbon directly attached to the iodine atom (C-I). Counterintuitively for an electronegative halogen, this carbon typically resonates unusually upfield (around 90–95 ppm). This is caused by the "Heavy Atom Effect"—iodine's massive electron cloud induces a strong diamagnetic shielding effect via spin-orbit coupling.
- **¹H NMR:** The aromatic protons exhibit a classic AA'BB' system. The heavy atom effect deshields the protons ortho to the iodine, pushing them downfield to ~7.6 ppm (doublet, 2H), while the meta protons appear around ~7.1 ppm (doublet, 2H). The secondary alcohol yields a distinct triplet/multiplet for the methine proton (CH-OH) at ~4.5 ppm.
- **Mass Spectrometry (HRMS):** The molecular ion peak appears at m/z 262.0. A characteristic fragmentation pattern includes the loss of the hydroxyl group (M-17) and the ethyl chain, leaving the highly stable iodotropylium or iodophenyl cation.

Comparative Reactivity: The Thermodynamics of Oxidative Addition

When designing a synthetic route, chemists must choose between iodo-, bromo-, and chloro-aromatics. The fundamental difference in reactivity between **1-(4-iodophenyl)propan-1-ol** and its analogs lies in the inherent properties of the carbon-halogen bond[1].

The carbon-iodine (C-I) bond is significantly longer (approx. 2.10 Å) than the C-Br (1.90 Å) and C-Cl (1.74 Å) bonds[3]. Because iodine's valence electrons reside in the 5p orbital, they exhibit poor spatial overlap with carbon's 2p orbital. This poor overlap drastically lowers the Bond Dissociation Energy (BDE)[4].

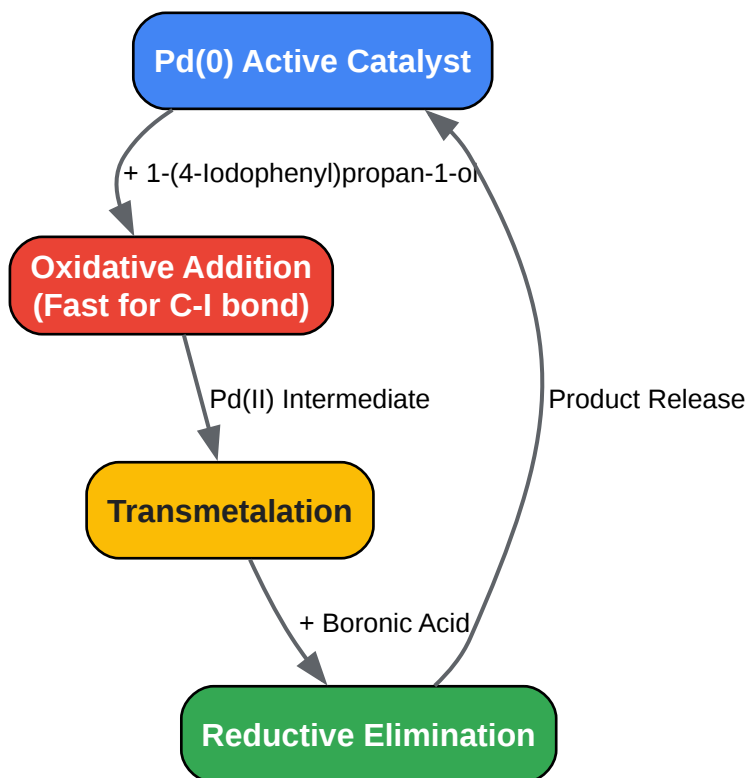
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst[2]. The lower BDE of the C-I bond lowers the activation energy barrier, allowing oxidative addition to occur rapidly, often at room temperature[1].

Quantitative Performance Comparison

The following table summarizes the expected performance of **1-(4-iodophenyl)propan-1-ol** versus its alternatives in a standard Suzuki-Miyaura coupling with phenylboronic acid[2][4][5].

| Aryl Halide Analog | Approx. BDE (kcal/mol) | Optimal Temp | Catalyst System | Time to >90% Conversion | Chemoselectivity Advantage |
|-------------------------------|------------------------|--------------|--|-------------------------|---------------------------------|
| 1-(4-Iodophenyl)propan-1-ol | ~65 | 37°C - 50°C | Pd(PPh ₃) ₄ / Na ₂ CO ₃ | 2 - 4 hours | High (Leaves C-Br intact) |
| 1-(4-Bromophenyl)propan-1-ol | ~81 | 80°C - 100°C | Pd(PPh ₃) ₄ / Na ₂ CO ₃ | 12 - 24 hours | Moderate |
| 1-(4-Chlorophenyl)propan-1-ol | ~96 | 120°C+ | Pd ₂ (dba) ₃ / XPhos | >24 hours | Low (Requires harsh conditions) |

Data synthesis based on established cross-coupling reactivity trends for halo-aromatics.



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Catalytic cycle highlighting the rapid oxidative addition of the C-I bond.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To leverage the high reactivity of **1-(4-iodophenyl)propan-1-ol**, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure reproducibility and prevent false positives[5].

Objective: Coupling of **1-(4-iodophenyl)propan-1-ol** with phenylboronic acid.

Step 1: Reagent Preparation & Degassing

- Action: In an oven-dried Schlenk flask, combine **1-(4-iodophenyl)propan-1-ol** (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.02 eq). Add a degassed mixture of Toluene/Ethanol/Water (2:1:1).
- Causality: Degassing via sparging or freeze-pump-thaw is mandatory. Atmospheric oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle before oxidative addition can occur.

Step 2: Reaction Initiation

- Action: Add Na₂CO₃ (2.0 eq) as the base. Stir the mixture at 40°C.
- Causality: The base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step[5]. Because we are using an aryl iodide, mild heating (40°C) is sufficient, preventing the thermal degradation of the secondary alcohol.

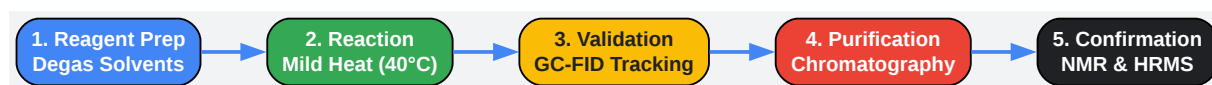
Step 3: Self-Validation via GC-FID

- Action: At 1-hour intervals, extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and inject into a GC-FID.
- Causality: Do not rely solely on time. GC-FID provides a quantitative, self-validating metric of conversion by tracking the exact disappearance of the **1-(4-iodophenyl)propan-1-ol** peak

and the emergence of the product peak. Proceed to workup only when starting material is <2%.

Step 4: Workup and Structural Confirmation

- Action: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography. Confirm the product via ¹H NMR.
- Causality: The successful coupling is validated in NMR by the disappearance of the characteristic AA'BB' doublets of the iodophenyl ring and the appearance of a complex multiplet (5H) representing the newly attached unsubstituted phenyl ring.



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Step-by-step self-validating experimental workflow for cross-coupling.

References

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